molecular formula C15H10FNO3 B2552195 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione CAS No. 76866-37-0

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2552195
CAS No.: 76866-37-0
M. Wt: 271.247
InChI Key: MYQPSWQVVSNZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group attached to an isoindoline-1,3-dione core, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .

Metabolic Pathways

It has been suggested that the compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .

Subcellular Localization

It has been suggested that the compound may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-fluorobenzyl alcohol with isoindoline-1,3-dione. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQPSWQVVSNZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Hydroxyphthalimide (12.0 g) in 130 ml dimethyl sulphoxide is treated with anhydrous finely divided potassium carbonate (6.6 g), when the dark red colour of the anion develops. The mixture is then treated dropwise at room temperature with p-fluorobenzyl chloride (20 g) and the mixture is stirred overnight or until the red colour is discharged. The reaction mixture is poured into water, and the resultant crystalline product is filtered off. Recrystallisation from ethanol gives N-p-fluorobenzyloxyphthalimide in pure form as white needles. (16.4 g, 82%), m.p. 156°-157° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.